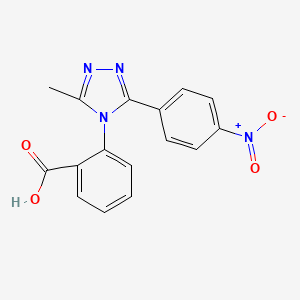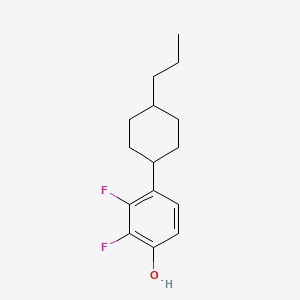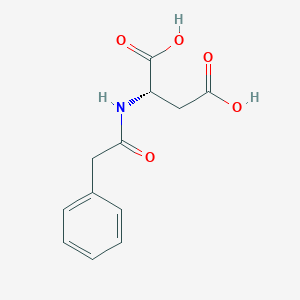
4-(Trimethylsiloxy)phenylacetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trimethylsiloxy)phenylacetic acid methyl ester is a chemical compound with a complex structure that includes a phenyl group substituted with a trimethylsiloxy group and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [p-(trimethylsiloxy)phenyl]-, methyl ester typically involves the esterification of acetic acid derivatives with [p-(trimethylsiloxy)phenyl] alcohol. One common method involves the reaction of [p-(trimethylsiloxy)phenyl] alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of acetic acid, [p-(trimethylsiloxy)phenyl]-, methyl ester can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trimethylsiloxy)phenylacetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsiloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used to substitute the trimethylsiloxy group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Trimethylsiloxy)phenylacetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of acetic acid, [p-(trimethylsiloxy)phenyl]-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and [p-(trimethylsiloxy)phenyl] alcohol, which can then participate in further chemical reactions. The trimethylsiloxy group can also enhance the compound’s stability and reactivity by providing steric protection and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, phenyl ester: Similar structure but lacks the trimethylsiloxy group.
Benzeneacetic acid, α-[(trimethylsiloxy)phenyl]-, trimethylsilyl ester: Contains a similar trimethylsiloxy group but differs in the ester linkage.
Hydrocinnamic acid, p-(trimethylsiloxy)-, trimethylsilyl ester: Another compound with a trimethylsiloxy group but with a different aromatic structure.
Uniqueness
4-(Trimethylsiloxy)phenylacetic acid methyl ester is unique due to the presence of both the ester and trimethylsiloxy groups, which confer distinct chemical properties. The trimethylsiloxy group provides steric hindrance and electronic effects that can influence the compound’s reactivity and stability, making it valuable in various chemical applications.
Propriétés
Numéro CAS |
27798-62-5 |
|---|---|
Formule moléculaire |
C12H18O3Si |
Poids moléculaire |
238.35 g/mol |
Nom IUPAC |
methyl 2-(4-trimethylsilyloxyphenyl)acetate |
InChI |
InChI=1S/C12H18O3Si/c1-14-12(13)9-10-5-7-11(8-6-10)15-16(2,3)4/h5-8H,9H2,1-4H3 |
Clé InChI |
PJYMTPVMHGKBNM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=C(C=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B8645400.png)

